
N-Cyano-N''-decylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’'-decylguanidine is a compound belonging to the class of cyanoguanidines. Cyanoguanidines are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the cyano group (–CN) and the guanidine moiety (–C(=NH)NH2) in its structure makes it a versatile compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-decylguanidine typically involves the reaction of decylamine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoguanidine structure. The reaction can be represented as follows:
[ \text{Decylamine} + \text{Cyanamide} \rightarrow \text{N-Cyano-N’'-decylguanidine} ]
Industrial Production Methods
Industrial production of N-Cyano-N’'-decylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’'-decylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives of N-Cyano-N’'-decylguanidine.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted cyanoguanidines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’'-decylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyano-N’'-decylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N’'-phenylguanidine
- N-Cyano-N’'-methylguanidine
- N-Cyano-N’'-ethylguanidine
Uniqueness
N-Cyano-N’'-decylguanidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other cyanoguanidines. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
60852-92-8 |
|---|---|
Molekularformel |
C12H24N4 |
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
1-cyano-2-decylguanidine |
InChI |
InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-10H2,1H3,(H3,14,15,16) |
InChI-Schlüssel |
RHGYQBILTQXYKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


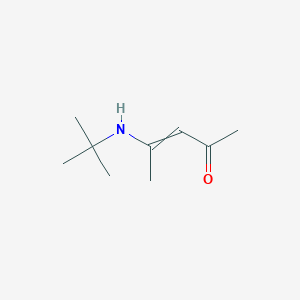
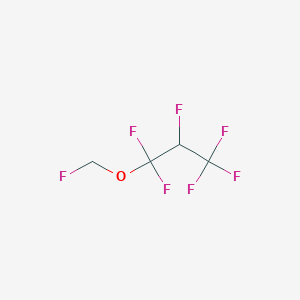
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
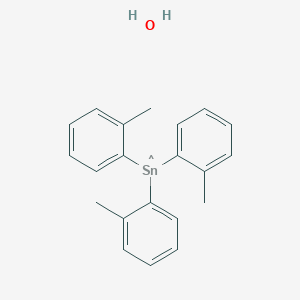
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
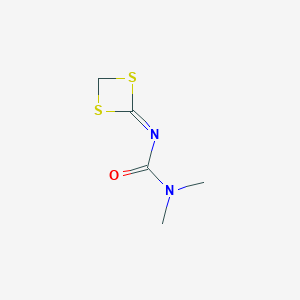
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
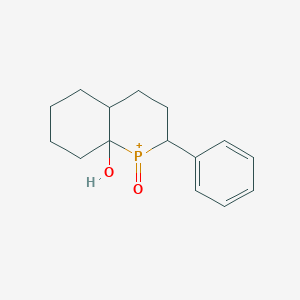
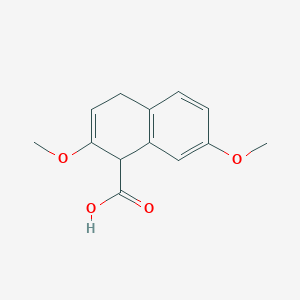
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

mercury](/img/structure/B14615352.png)
